3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
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Overview
Description
3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound that features a methoxyphenyl group, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the methoxyphenyl and thiazole rings. These core structures are then linked through a series of reactions, including amide bond formation. Common reagents used in these reactions include thionyl chloride, piperidine, and various solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-OL
- 1-(4-CHLOROPHENYL)ETHANONE [4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
What sets 3-(4-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-5-2-14(3-6-16)4-7-17(22)20-15-8-11-21(12-9-15)18-19-10-13-24-18/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEURSCFJABFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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